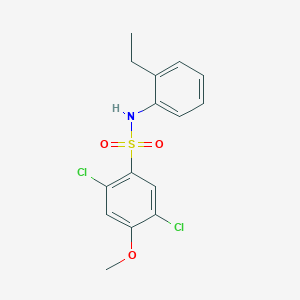

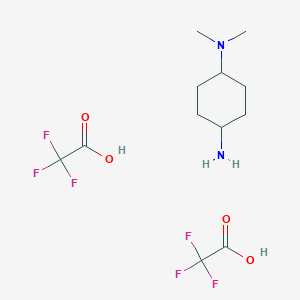

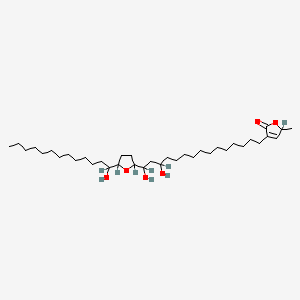

![molecular formula C14H12FN3O2 B2929060 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448074-56-3](/img/structure/B2929060.png)

2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a chemical compound that has attracted attention due to its potential applications in scientific research. This compound is synthesized using a specific method that involves several steps, and it has been found to have a mechanism of action that affects various biochemical and physiological processes. In

Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry Applications

Process Development and Synthesis :

- The synthesis of complex molecules, like Voriconazole, involves the manipulation of fluoro and pyrimidine components. These components are crucial for achieving desired pharmacological properties, such as broad-spectrum antifungal activity. The synthesis process explores the stereochemistry and diastereoselection, demonstrating the critical role of fluoro and pyrimidine derivatives in medicinal chemistry (Butters et al., 2001).

Fluoroionophores and Metal Recognition :

- Fluoroionophores based on specific structural motifs, including pyrimidine derivatives, are designed for metal cation recognition. These compounds exhibit unique spectral properties upon interacting with metals like Zn+2, demonstrating their potential in analytical chemistry and environmental monitoring (Hong et al., 2012).

Novel Anti-inflammatory and Analgesic Agents :

- Pyrimidine heterocycles, particularly those incorporating fluoro and aryl groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies underscore the importance of substituent nature in modulating biological activity, highlighting the therapeutic potential of such derivatives (Muralidharan et al., 2019).

Material Science and Chemical Properties

Corrosion Inhibition :

- Schiff bases derived from pyrimidinones exhibit significant corrosion inhibition efficiency on carbon steel in acidic environments. This application is crucial for developing new materials with enhanced resistance to degradation, impacting industries ranging from construction to aerospace (Hegazy et al., 2012).

Radical Scavenging and Antioxidant Properties :

- Studies on derivatives like p-fluorophenol have explored their potential as antioxidants through density functional theory (DFT) analysis. These investigations contribute to understanding the electronic properties influencing radical scavenging activity, relevant for developing new antioxidant agents (Al‐Sehemi & Irfan, 2017).

Neuronal Cell Apoptosis and Toxicology :

- Research on the toxicological effects of synthetic cathinones, including derivatives with fluoro substitutions, provides insight into their mechanism of action at the cellular level, such as inducing oxidative stress and apoptosis in neuronal cells. This research is pivotal for understanding the safety and environmental impact of these compounds (Morikawa et al., 2020).

Mecanismo De Acción

Target of Action

It is known that pyrrolo[3,4-d]pyrimidine derivatives have been associated with the inhibition of certain kinases

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It is known that pyrrolo[3,4-d]pyrimidine derivatives can interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the conformation of the target protein, potentially inhibiting its function .

Biochemical Pathways

Given the potential kinase inhibition activity of pyrrolo[3,4-d]pyrimidine derivatives, it is plausible that this compound could affect signal transduction pathways . The downstream effects would depend on the specific kinases inhibited and could include changes in cell proliferation, differentiation, and survival.

Result of Action

If this compound acts as a kinase inhibitor, it could potentially lead to changes in cell signaling, which could in turn affect cellular processes such as cell growth and apoptosis .

Propiedades

IUPAC Name |

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2/c15-11-1-3-12(4-2-11)20-8-14(19)18-6-10-5-16-9-17-13(10)7-18/h1-5,9H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYANLESRVXHBHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)

![N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2928984.png)

![3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928992.png)